molecular formula C15H16ClN B13757025 5-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 24464-10-6

5-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13757025
CAS No.: 24464-10-6
M. Wt: 245.74 g/mol
InChI Key: DWOGPNAUBYVTPN-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Bischler-Napieralski reaction, Pictet-Spengler reaction, or other Friedel-Crafts cyclization procedures. For instance, the Bischler-Napieralski reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the isoquinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations precisely.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding isoquinolones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Isoquinolones

    Reduction: Dihydroisoquinolines

    Substitution: Various substituted tetrahydroisoquinolines depending on the reagents used.

Scientific Research Applications

5-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and as an analgesic.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective effects. Additionally, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the phenyl group.

    Tetrahydropapaverine: Another tetrahydroisoquinoline derivative with different biological activities.

    Salsolinol: A tetrahydroisoquinoline alkaloid with neuroactive properties.

Uniqueness

5-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the phenyl group, which enhances its biological activity and specificity. This structural modification allows for more targeted interactions with molecular receptors and enzymes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

24464-10-6

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

5-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)14-8-4-7-13-11-16-10-9-15(13)14;/h1-8,16H,9-11H2;1H

InChI Key

DWOGPNAUBYVTPN-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CC2=C1C(=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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